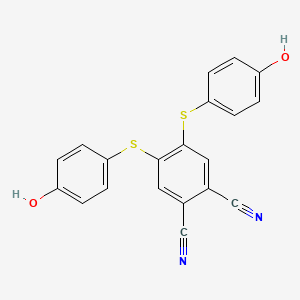
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile is an organic compound with the molecular formula C20H12N2O2S2. It is a yellow solid with a melting point of 267 to 271 °C . This compound is known for its unique properties, including its ability to exhibit aggregation-induced emission (AIE), making it useful in various scientific applications .
Métodos De Preparación
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile can be synthesized with high yield from 4,5-dichlorophtalonitrile and 4-hydroxythiophenol. The reaction is typically carried out using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80 °C for 24 hours . Potassium carbonate is a commonly used base for thioetherification of aryl fluorides with thiophenols .
Análisis De Reacciones Químicas
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which exhibit important biological activities.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Aggregation-Induced Emission: The compound exhibits strong fluorescence upon aggregation, which is useful for bioanalytical applications.
Aplicaciones Científicas De Investigación
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile exerts its effects is primarily through its ability to form strong fluorescent aggregates. These aggregates can interact with biological molecules, such as lectins and bacteria, allowing for visualization and analysis . The compound’s molecular structure, which includes phenyl rings and thioether linkages, facilitates these interactions .
Comparación Con Compuestos Similares
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile is unique due to its strong AIE properties. Similar compounds include:
Bis(phenylthio)phthalonitriles: These compounds also exhibit AIE and are used in similar applications.
Aromatic Sulfides: These compounds are valuable synthetic intermediates and are frequently found in biologically and pharmaceutically active molecules.
Propiedades
Fórmula molecular |
C20H12N2O2S2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
4,5-bis[(4-hydroxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O2S2/c21-11-13-9-19(25-17-5-1-15(23)2-6-17)20(10-14(13)12-22)26-18-7-3-16(24)4-8-18/h1-10,23-24H |
Clave InChI |
MTYSDVRDJZZEGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


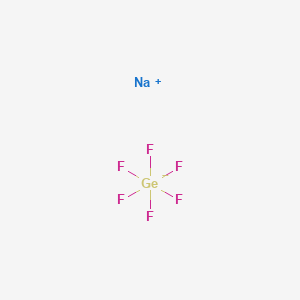
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
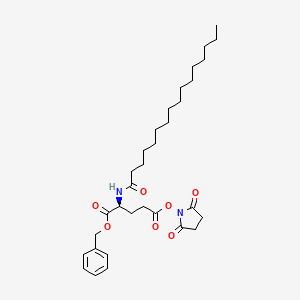
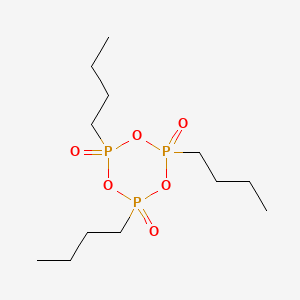
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)

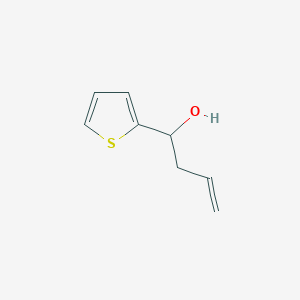
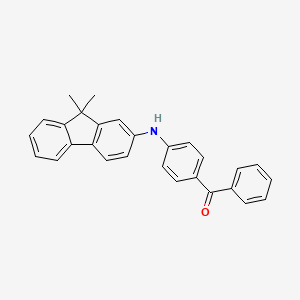

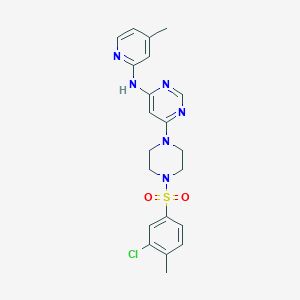
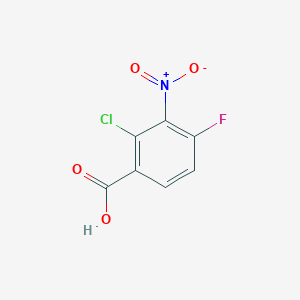
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)
![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14121141.png)
